molecular formula C17H19Cl2NO4S B1181176 4,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylbenzene-1-sulfonamide

4,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylbenzene-1-sulfonamide

Cat. No.: B1181176
M. Wt: 404.302
InChI Key: XNDXREUXCJFGGT-UHFFFAOYSA-N
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Description

4,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylbenzene-1-sulfonamide is a complex organic compound characterized by the presence of dichloro, dimethoxyphenyl, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylbenzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4,5-dichloro-2-methylbenzenesulfonamide and 3,4-dimethoxyphenethylamine. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. These interactions can trigger a cascade of biochemical events that lead to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: This compound shares the dimethoxyphenyl group and has similar biological activity.

    4,5-Dichlorophthalonitrile: This compound shares the dichloro functional group and is used in similar chemical reactions.

Uniqueness

4,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylbenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H19Cl2NO4S

Molecular Weight

404.302

IUPAC Name

4,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylbenzenesulfonamide

InChI

InChI=1S/C17H19Cl2NO4S/c1-11-8-13(18)14(19)10-17(11)25(21,22)20-7-6-12-4-5-15(23-2)16(9-12)24-3/h4-5,8-10,20H,6-7H2,1-3H3

InChI Key

XNDXREUXCJFGGT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC)Cl)Cl

Origin of Product

United States

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